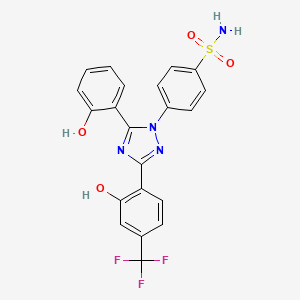

Anti-inflammatory agent 56

Beschreibung

BenchChem offers high-quality Anti-inflammatory agent 56 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-inflammatory agent 56 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H15F3N4O4S |

|---|---|

Molekulargewicht |

476.4 g/mol |

IUPAC-Name |

4-[5-(2-hydroxyphenyl)-3-[2-hydroxy-4-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C21H15F3N4O4S/c22-21(23,24)12-5-10-15(18(30)11-12)19-26-20(16-3-1-2-4-17(16)29)28(27-19)13-6-8-14(9-7-13)33(25,31)32/h1-11,29-30H,(H2,25,31,32) |

InChI-Schlüssel |

YBJSLMXSIPTSNC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=C(C=C(C=C4)C(F)(F)F)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of the Anti-inflammatory Agent Parthenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenolide, a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has demonstrated significant anti-inflammatory properties. Its mechanism of action is multifaceted, primarily involving the modulation of key inflammatory signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms through which parthenolide exerts its effects, with a focus on the Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling cascades to facilitate a comprehensive understanding for research and development purposes.

Core Mechanisms of Anti-inflammatory Action

Parthenolide's anti-inflammatory activity stems from its ability to interfere with multiple signaling cascades that are crucial for the inflammatory response. The primary mechanisms identified are the inhibition of the NF-κB, STAT3, and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a cornerstone of parthenolide's anti-inflammatory effects.[1] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3]

Parthenolide's primary target within this pathway is the IκB Kinase (IKK) complex.[4][5] It has been shown to directly bind to and inhibit IKKβ, a key catalytic subunit of the complex.[5] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4][6] As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[7] Some studies also suggest that parthenolide may directly interact with the p65 subunit of NF-κB, further preventing its DNA binding activity.[6]

Modulation of the STAT3 Signaling Pathway

The STAT3 signaling pathway is another significant target of parthenolide. STAT3 is a transcription factor that plays a pivotal role in cytokine signaling and has been implicated in inflammatory diseases.

Parthenolide has been found to be a potent inhibitor of Janus Kinases (JAKs), which are the upstream kinases responsible for STAT3 activation.[8] It covalently modifies and suppresses the kinase activity of JAK2.[9] This inhibition of JAKs prevents the phosphorylation of STAT3 at Tyr705, a critical step for its dimerization, nuclear translocation, and subsequent DNA binding.[6][8][10] By disrupting the JAK/STAT3 signaling axis, parthenolide effectively attenuates the inflammatory response mediated by cytokines that utilize this pathway, such as IL-6.[8]

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also modulated by parthenolide. These pathways are involved in a wide range of cellular processes, including inflammation.

Parthenolide has been shown to suppress the phosphorylation of ERK1/2, JNK, and p38 in a dose-dependent manner in response to inflammatory stimuli like lipopolysaccharide (LPS).[11][12] This inhibition of MAPK activation contributes to the overall reduction in the production of pro-inflammatory mediators.

Quantitative Data on Parthenolide's Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of parthenolide on various inflammatory markers and pathways.

Table 1: Inhibition of Cytokine Production by Parthenolide

| Cell Line | Stimulant | Cytokine | IC50 / % Inhibition | Concentration | Reference |

| THP-1 | LPS | IL-6 | 1.091 µM | - | [11][13] |

| THP-1 | LPS | TNF-α | 1.931 µM | - | [11][13] |

| THP-1 | LPS | IL-1β | 2.620 µM | - | [11][13] |

| THP-1 | LPS | IL-8 | 2.113 µM | - | [11][13] |

| THP-1 | LPS | IL-12p40 | 1.745 µM | - | [11][13] |

| THP-1 | LPS | IL-18 | 2.437 µM | - | [11][13] |

| BV-2 Microglia | LPS | IL-6 | 29% | 200 nM | [7] |

| BV-2 Microglia | LPS | IL-6 | 45% | 1 µM | [7] |

| BV-2 Microglia | LPS | IL-6 | 98% | 5 µM | [7][14] |

| BV-2 Microglia | LPS | TNF-α | 54% | 5 µM | [7] |

Table 2: Inhibition of Key Signaling Molecules by Parthenolide

| Target | Assay | IC50 | Reference |

| TLR4 Expression | Flow Cytometry | 1.373 µM | [11][13] |

| JAK2 Kinase Activity | In vitro Kinase Assay | 3.937 µM | [15] |

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by parthenolide.

Caption: Parthenolide inhibits the IKK complex, preventing NF-κB activation.

Caption: Parthenolide inhibits JAK, preventing STAT3 phosphorylation and activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of parthenolide's mechanism of action.

Cell Culture and Treatment

-

Cell Lines: Human monocytic THP-1 cells or murine microglial BV-2 cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Parthenolide Treatment: Parthenolide is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired working concentrations. The final DMSO concentration should not exceed 0.1% (v/v).

-

Stimulation: Cells are pretreated with parthenolide for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent such as LPS (1 µg/mL).[11]

IKK Kinase Assay

-

Cell Lysis: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: IKK complexes are immunoprecipitated from cell extracts (e.g., 250 µg of total protein) using an anti-IKKα antibody.[4]

-

Kinase Reaction: The immunoprecipitated IKK complexes are incubated in a kinase reaction buffer (10 mM HEPES pH 7.6, 5 mM MgCl2, 50 mM NaCl, 20 mM β-glycerophosphate, 5 mM NaF, 1 mM DTT, and 20 µM ATP) containing [γ-32P]ATP and a substrate such as GST-IκBα (residues 1-54).[4][16]

-

Detection: The reaction products are resolved by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

-

Nuclear Extract Preparation: Following cell treatment and stimulation, nuclear extracts are prepared.[4]

-

Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Nuclear proteins (e.g., 10 µg) are incubated with the 32P-labeled NF-κB probe in a binding buffer.[17]

-

Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and subjected to autoradiography to visualize the NF-κB-DNA binding activity.

Western Blot Analysis for Phosphorylated Proteins

-

Protein Extraction: Total cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK, phospho-JNK, phospho-p38, phospho-STAT3) or total proteins overnight at 4°C.[11][18]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytokine Measurement by ELISA

-

Sample Collection: Cell culture supernatants are collected after treatment and stimulation.

-

ELISA Procedure: The concentrations of secreted cytokines (e.g., IL-6, TNF-α, IL-8) are quantified using commercially available ELISA kits according to the manufacturer's instructions.[11]

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolation from the standard curve.

Conclusion

Parthenolide is a potent anti-inflammatory agent that exerts its effects through the coordinated inhibition of multiple key signaling pathways, including NF-κB, STAT3, and MAPK. Its ability to target the IKK complex and JAKs makes it a significant compound for further investigation and development as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.

References

- 1. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies [mdpi.com]

- 7. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [mdpi.com]

- 16. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. 4.7. Phosphorylation of MAPKs by PTL [bio-protocol.org]

An In-depth Technical Guide to the Synthesis and Characterization of Anti-inflammatory Agent 56

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-inflammatory agent 56, also identified as compound 9 in recent literature, is a novel 1,3,5-triphenyl-1,2,4-triazole derivative that has demonstrated significant potential as a selective and potent anti-inflammatory and anti-oxidant agent.[1][2] This technical guide provides a comprehensive overview of its synthesis, characterization, and mechanism of action. The document details representative experimental protocols for its preparation and analytical confirmation. Furthermore, it summarizes key quantitative data and visualizes the signaling pathways through which Anti-inflammatory agent 56 exerts its therapeutic effects, namely via the inhibition of Cyclooxygenase-2 (COX-2), Kelch-like ECH-associated protein 1 (Keap1), and inducible nitric oxide synthase (iNOS).[1][2]

Introduction

Inflammation is a complex biological response implicated in a wide array of pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. A key enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins.[3][4][5][6][7] Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a critical objective in the development of safer anti-inflammatory therapeutics, aiming to reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory agent 56 has emerged as a promising selective COX-2 inhibitor.[1] In addition to its potent anti-inflammatory effects, it exhibits anti-oxidant properties by modulating the Keap1-Nrf2 signaling pathway, a crucial regulator of cellular defense against oxidative stress.[1][8][9][10] The compound also inhibits iNOS, an enzyme that produces nitric oxide, a key mediator in inflammatory processes.[1][11][12][13] This multi-target profile suggests a synergistic therapeutic potential for conditions involving both inflammation and oxidative stress.

Disclaimer: The following experimental protocols are representative examples for the synthesis and characterization of 1,3,5-triphenyl-1,2,4-triazole derivatives, as the full text of the primary research article for Anti-inflammatory agent 56 (compound 9) was not accessible. These protocols are based on established chemical literature and standard analytical practices.

Synthesis and Characterization

Synthesis of Anti-inflammatory Agent 56 (A Representative Protocol)

The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles can be achieved through several established methods. A common approach involves the condensation and oxidative cyclization of an appropriate amidrazone with an aldehyde.[14][15][16][17]

Materials:

-

Benzamidrazone derivative

-

Substituted Benzaldehyde

-

Catalyst (e.g., ammonium cerium (IV) nitrate)

-

Solvent (e.g., Polyethylene glycol (PEG-300) or ethanol)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

A mixture of the benzamidrazone derivative (1 equivalent), the corresponding substituted benzaldehyde (1 equivalent), and a catalytic amount of ammonium cerium (IV) nitrate (e.g., 5 mol%) is prepared in a suitable solvent like PEG-300.[14]

-

The reaction mixture is heated to 80°C and stirred for a specified time (e.g., 1-2 hours), with the reaction progress monitored by Thin-Layer Chromatography (TLC).[14]

-

Upon completion, the mixture is cooled to room temperature and transferred to a separatory funnel.

-

The product is extracted with diethyl ether. The combined organic layers are then washed sequentially with water and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude residue is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,3,5-triphenyl-1,2,4-triazole derivative.

Characterization Protocols

The structural confirmation and purity assessment of the synthesized Anti-inflammatory agent 56 would be conducted using a suite of standard spectroscopic and chromatographic techniques.[18][19]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[20]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis:

-

¹H NMR: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane). Data includes chemical shift, integration (number of protons), multiplicity (e.g., s for singlet, d for doublet, t for triplet, m for multiplet), and coupling constants (J) in Hertz (Hz).[21][22]

-

¹³C NMR: Chemical shifts (δ) are reported in ppm, providing information on the different carbon environments within the molecule.[21][22]

-

2.2.2. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is performed.[23][24][25]

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight. The measured mass is compared to the calculated mass to confirm the molecular formula with high accuracy (typically within 5 ppm).[25]

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflection (ATR) accessory or by preparing a KBr pellet.[26]

-

Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., C=N stretching of the triazole ring, C-H stretching of aromatic rings).[27][28][29][30]

2.2.4. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the final compound.

-

Sample Preparation: A standard solution of the compound is prepared in the mobile phase.

-

Instrumentation: A reverse-phase HPLC system with a suitable column (e.g., C18) and a UV detector is used. A gradient or isocratic elution method with a mobile phase (e.g., a mixture of acetonitrile and water) is developed.[31][32][33][34]

-

Data Analysis: The purity is determined by the peak area percentage of the main compound in the chromatogram.

Quantitative Data Summary

The following table summarizes the known quantitative data for Anti-inflammatory agent 56, highlighting its potency and safety profile.

| Parameter | Value | Species | Assay/Method | Reference |

| COX-2 IC₅₀ | 0.54 µM | - | In vitro enzyme inhibition assay | [1] |

| COX-1 IC₅₀ | 86.52 µM | - | In vitro enzyme inhibition assay | - |

| Selectivity Index | ~160 (COX-1/COX-2) | - | Calculated from IC₅₀ values | - |

| LD₅₀ | 1000 mg/kg | Mice | Acute toxicity study | [1] |

Mechanism of Action and Signaling Pathways

Anti-inflammatory agent 56 exerts its effects through the modulation of at least three key signaling pathways.

COX-2 Inhibition Pathway

The primary anti-inflammatory action of Agent 56 is the selective inhibition of the COX-2 enzyme. In response to inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE2). By blocking this step, Agent 56 effectively reduces the production of these inflammatory mediators.[3][4][5][6]

Caption: COX-2 inhibition pathway of Anti-inflammatory agent 56.

Keap1-Nrf2 Antioxidant Pathway

Anti-inflammatory agent 56 demonstrates antioxidant effects by inhibiting Keap1. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. By inhibiting Keap1, Agent 56 allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE). This initiates the transcription of various cytoprotective genes, bolstering the cell's defense against oxidative stress.[8][9][10][35][36]

Caption: Keap1-Nrf2 antioxidant pathway modulation by Agent 56.

iNOS Inhibition Pathway

During inflammation, cytokines can induce the expression of iNOS, which produces large amounts of nitric oxide (NO). While NO has important physiological roles, its overproduction contributes to inflammation and cellular damage. Anti-inflammatory agent 56 inhibits the activity or expression of iNOS, thereby reducing the excessive production of nitric oxide and its pro-inflammatory consequences.[11][12][13][37][38]

Caption: iNOS inhibition pathway of Anti-inflammatory agent 56.

Conclusion

Anti-inflammatory agent 56 is a highly promising therapeutic candidate with a unique, multi-faceted mechanism of action. Its potent and selective inhibition of COX-2, coupled with its ability to suppress oxidative stress via the Keap1-Nrf2 pathway and reduce inflammatory nitric oxide production by inhibiting iNOS, positions it as a superior alternative to traditional NSAIDs. The data presented in this guide underscore its potential for the treatment of a variety of inflammatory and oxidative stress-related diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

References

- 1. Anti-inflammatory agent 56 | COX | TargetMol [targetmol.com]

- 2. Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 8. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 9. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Nitric oxide signaling | Abcam [abcam.com]

- 13. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,4,5-TRIPHENYL-1,2,4-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 15. chemmethod.com [chemmethod.com]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. pacificbiolabs.com [pacificbiolabs.com]

- 20. chem.latech.edu [chem.latech.edu]

- 21. pubsapp.acs.org [pubsapp.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. uab.edu [uab.edu]

- 25. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 26. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 27. ejournal.upi.edu [ejournal.upi.edu]

- 28. researchgate.net [researchgate.net]

- 29. mse.washington.edu [mse.washington.edu]

- 30. photometrics.net [photometrics.net]

- 31. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Small Molecule HPLC [sigmaaldrich.com]

- 33. researchgate.net [researchgate.net]

- 34. agilent.com [agilent.com]

- 35. researchgate.net [researchgate.net]

- 36. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. Nitric oxide favours tumour-promoting inflammation through mitochondria-dependent and -independent actions on macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Discovery and Characterization of Anti-inflammatory Agent 56

Abstract

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of Anti-inflammatory agent 56, also identified as Compound 9. This novel, selective cyclooxygenase-2 (COX-2) inhibitor demonstrates potent anti-inflammatory and antioxidant properties. Data presented herein summarizes its inhibitory activity, safety profile, and unique multi-target mechanism involving the Keap1-Nrf2 and iNOS pathways, highlighting its potential as a therapeutic candidate for inflammatory and neuroinflammatory disorders. Detailed experimental protocols and workflow visualizations are provided to enable scientific review and replication.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key pathological driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The discovery of two COX isoenzymes, the constitutively expressed COX-1 and the inflammation-inducible COX-2, led to the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Core Compound Data and Quantitative Analysis

Agent 56 has been characterized by its significant potency and a preliminary safety profile. The key quantitative metrics are summarized below.

Table 1: In Vitro Potency and In Vivo Acute Toxicity of Agent 56

| Parameter | Value | Species/System | Description |

| IC₅₀ (COX-2) | 0.54 µM | Purified Enzyme | The half-maximal inhibitory concentration against the human recombinant COX-2 enzyme, indicating high potency.[5][7][8] |

| LD₅₀ | >1000 mg/kg | Mouse | The median lethal dose determined from acute toxicity studies, suggesting a low acute toxicity profile.[4][5][7] |

Mechanism of Action

Agent 56 exerts its anti-inflammatory effects through a multi-target mechanism. The primary action is the selective inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[1][4] Additionally, it uniquely intersects with critical cytoprotective and pro-inflammatory pathways.

This dual mechanism of reducing pro-inflammatory prostaglandin and NO production while simultaneously upregulating the body's endogenous antioxidant response makes Agent 56 a compelling drug candidate.

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize Agent 56.

Selective COX-2 Inhibition Assay (Fluorometric Method)

This protocol outlines a typical in vitro assay to determine the IC₅₀ of Agent 56 against COX-2.

-

Objective: To quantify the dose-dependent inhibition of recombinant human COX-2 enzyme activity.

-

Principle: The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorometric probe. The fluorescence intensity is proportional to COX-2 activity.

-

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., Hematin, L-epinephrine)

-

Arachidonic Acid (Substrate)

-

Fluorometric Probe (e.g., Amplex™ Red)

-

Agent 56 and control inhibitor (e.g., Celecoxib) dissolved in DMSO

-

96-well microplate (black, clear bottom)

-

-

Procedure:

-

Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer, cofactors, and the fluorometric probe. Dilute the COX-2 enzyme to a working concentration in the assay buffer.

-

Inhibitor Plating: Prepare serial dilutions of Agent 56 in DMSO, then dilute 10-fold in COX Assay Buffer. Add 10 µL of the diluted inhibitor to the appropriate wells of the 96-well plate.

-

Controls: Include wells for "Enzyme Control" (buffer, no inhibitor) and "Inhibitor Control" (a known COX-2 inhibitor like Celecoxib).

-

Enzyme Addition: Add 20 µL of the diluted COX-2 enzyme to all wells except for a "No Enzyme" blank. Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

Data Acquisition: Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader at 25-37°C for 5-10 minutes.

-

Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Percent inhibition is determined relative to the Enzyme Control. The IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.[6][9]

-

Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)

This assay is used to confirm the inhibitory effect of Agent 56 on the Keap1-Nrf2 protein-protein interaction.

-

Objective: To measure the ability of Agent 56 to disrupt the binding of Nrf2 to Keap1.

-

Principle: A fluorescently-labeled peptide derived from the Nrf2 binding motif (ETGE) is used. When bound to the larger Keap1 protein, the peptide's rotation is slowed, resulting in high fluorescence polarization (FP). A compound that disrupts this interaction will cause the peptide to tumble freely, leading to a decrease in FP.[1][7][10]

-

Procedure:

-

In a 96-well plate, add purified Keap1 protein, the fluorescently-labeled Nrf2 peptide, and assay buffer.

-

Add serial dilutions of Agent 56 or a control inhibitor.

-

Incubate the plate for 30-60 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

A decrease in the FP signal relative to the "no inhibitor" control indicates disruption of the Keap1-Nrf2 interaction.

-

iNOS Activity Assay (Griess Reagent Method)

This protocol measures the effect of Agent 56 on iNOS activity in stimulated macrophage cell lysates.

-

Objective: To determine if Agent 56 inhibits the production of nitric oxide by iNOS.

-

Principle: iNOS activity is quantified by measuring the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the colorimetric Griess reagent.[11][12]

-

Procedure:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. Treat cells concurrently with varying concentrations of Agent 56.

-

Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

-

Griess Reaction: In a 96-well plate, mix the supernatant with Griess Reagents 1 and 2. This will form a colored azo compound in the presence of nitrite.

-

Measurement: After a 10-minute incubation, measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in Agent 56-treated cells compared to stimulated controls indicates iNOS inhibition.

-

Cellular Oxidative Stress Assay

This assay assesses the ability of Agent 56 to reduce reactive oxygen species (ROS) in cells.

-

Objective: To measure the antioxidant effect of Agent 56 in a cellular context.

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][3]

-

Procedure:

-

Cell Treatment: Plate cells (e.g., HepG2) and treat with Agent 56 for a predetermined time.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a known ROS generator like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

-

Probe Loading: Wash the cells and incubate with 5 µM DCFH-DA for 30 minutes at 37°C.[13]

-

Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity (Ex/Em ≈ 488/530 nm) using a fluorescence microscope, plate reader, or flow cytometer.

-

Analysis: A reduction in DCF fluorescence in Agent 56-treated cells compared to stressed controls indicates a decrease in cellular ROS.

-

Discovery and Development Workflow

The identification of Agent 56 followed a structured small molecule drug discovery pipeline.

-

Target Identification: COX-2 was selected as a validated therapeutic target for inflammation.

-

Library Synthesis: A focused library of 1,3,5-triphenyl-1,2,4-triazole derivatives was designed and synthesized based on structures known to have anti-inflammatory potential.[4]

-

High-Throughput Screening (HTS): The library was screened for inhibitory activity against the COX-2 enzyme in a primary assay.

-

Hit Validation: Initial "hits" were re-tested to confirm activity. Dose-response curves were generated to determine the potency (IC₅₀) of validated compounds.

-

Lead Selection: Agent 56 (Compound 9) was selected as the lead compound based on its superior potency and favorable drug-like properties.[4]

-

Mechanism of Action Elucidation: Secondary assays were performed to explore off-target effects and uncover additional mechanisms, leading to the discovery of its activity against Keap1 and iNOS.

-

Preclinical Studies: In vivo studies were initiated to assess the compound's safety profile, including acute toxicity (LD₅₀ determination).[4]

-

Candidate Nomination: Based on its potent, multi-target mechanism and favorable initial safety profile, Agent 56 was nominated as a candidate for further preclinical development.

Conclusion

Anti-inflammatory agent 56 is a promising preclinical candidate with a potent and selective inhibitory profile against COX-2. Its unique ability to also suppress iNOS and activate the protective Keap1-Nrf2 antioxidant pathway distinguishes it from traditional NSAIDs and other selective COX-2 inhibitors. The quantitative data supports a strong therapeutic window, with high potency and low acute toxicity. The detailed protocols provided herein serve as a foundation for further investigation into this compound's potential for treating a range of inflammatory and neurodegenerative diseases.

References

- 1. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 3. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. abcam.com [abcam.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Pharmacokinetics of Anti-inflammatory Agent 56: A Technical Guide

Disclaimer: Initial research identified a compound referred to as "Anti-inflammatory agent 56" in scientific literature, specifically as "compound 9" in a study by Wang Y, et al. (2023). This compound is a selective COX-2 inhibitor with demonstrated anti-inflammatory and neuroprotective effects. However, a comprehensive pharmacokinetic profile detailing its Absorption, Distribution, Metabolism, and Excretion (ADME) is not publicly available.

To fulfill the structural and content requirements of this technical guide, the well-documented selective COX-2 inhibitor, Celecoxib , will be used as a representative model. The following data, protocols, and visualizations are based on established knowledge of Celecoxib and serve as a template for what such a guide would entail.

Executive Summary

This document provides a detailed overview of the pharmacokinetic profile of a representative selective COX-2 inhibitor, Celecoxib. It is intended for researchers, scientists, and drug development professionals. The guide covers the core ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, the experimental protocols used to determine these parameters, and the primary signaling pathway associated with its mechanism of action. All quantitative data are presented in tabular format for clarity and comparative analysis.

Pharmacokinetic Profile of Celecoxib

The pharmacokinetic properties of Celecoxib have been extensively studied in preclinical models and human subjects. The key parameters are summarized below.

Absorption

Celecoxib is rapidly absorbed following oral administration.[1][2] Peak plasma concentrations are typically reached within 3 hours under fasted conditions.[1][2][3] The bioavailability of the capsule formulation is high, and administration with a high-fat meal can delay the time to peak concentration by 1 to 2 hours and increase total absorption (AUC) by 10% to 20%.[3]

Distribution

Celecoxib is extensively distributed into tissues, reflected by a large apparent volume of distribution at steady state (Vss/F) of approximately 400-455 L.[2][3][4] It is highly bound to plasma proteins (~97%), primarily to albumin.[3][5]

Metabolism

Metabolism is the primary route of elimination for Celecoxib and occurs predominantly in the liver.[1][2][3] The process is mainly mediated by the cytochrome P450 2C9 (CYP2C9) isoenzyme, with minor contributions from CYP3A4.[1][3] The major metabolic pathway involves the hydroxylation of the methyl group to form a primary alcohol, which is then further oxidized to the corresponding carboxylic acid.[1] These metabolites are inactive as COX-1 or COX-2 inhibitors.[1][3][5]

Excretion

Celecoxib is eliminated primarily through hepatic metabolism, with less than 3% of the unchanged drug recovered in urine and feces.[1][3][6] Approximately 57% of an administered dose is excreted in the feces and 27% in the urine, mainly as metabolites.[2][3][7] The effective elimination half-life is approximately 11 hours in healthy, fasted individuals.[2][3][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Celecoxib in healthy adult subjects.

Table 1: Absorption and Distribution Parameters of Celecoxib

| Parameter | Value | Conditions |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Single 200 mg dose, fasted[1][3][7] |

| Peak Plasma Concentration (Cmax) | ~705 ng/mL | Single 200 mg dose, fasted[3] |

| Volume of Distribution (Vss/F) | ~429 - 455 L | Steady-state[2][3][4] |

| Plasma Protein Binding | ~97% | Primarily to albumin[3][5] |

Table 2: Metabolism and Excretion Parameters of Celecoxib

| Parameter | Value | Notes |

| Primary Metabolizing Enzyme | Cytochrome P450 2C9 (CYP2C9)[1][3][5] | Minor role for CYP3A4[1] |

| Major Metabolites | Carboxylic acid and glucuronide conjugates[3] | Inactive as COX inhibitors[1][3] |

| Elimination Half-Life (t½) | ~11 hours | Fasted conditions[2][3][5] |

| Apparent Plasma Clearance (CL/F) | ~27.7 L/hr or ~500 mL/min | Single 200 mg dose[3][5] |

| Route of Excretion | ~57% Feces, ~27% Urine | Primarily as metabolites[2][3][7] |

| Unchanged Drug in Urine & Feces | < 3% | [1][3][6] |

Experimental Protocols

The determination of Celecoxib's pharmacokinetic profile relies on standardized preclinical and clinical study designs.

Preclinical Pharmacokinetic Study in Animal Models

-

Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) and bioavailability in a relevant animal species (e.g., rats or dogs).

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6-8 per group) are typically used. Animals are fasted overnight prior to drug administration.

-

Drug Administration:

-

Intravenous (IV) Group: Celecoxib is dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and saline) and administered as a bolus injection via the tail vein at a dose of 5-10 mg/kg.

-

Oral (PO) Group: Celecoxib is suspended in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage at a dose of 10-20 mg/kg.

-

-

Blood Sampling: Blood samples (~0.25 mL) are collected from the jugular vein into heparinized tubes at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged at approximately 4000 rpm for 10 minutes to separate the plasma. Plasma is stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Celecoxib and its major metabolites are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods with software like WinNonlin to calculate pharmacokinetic parameters. Bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Human Clinical Pharmacokinetic Study (Single Dose, Crossover Design)

-

Objective: To evaluate the pharmacokinetics of an oral formulation of Celecoxib in healthy human volunteers.

-

Methodology:

-

Study Population: A cohort of healthy adult volunteers (n=12-24) who have provided informed consent. Subjects undergo a health screening to ensure they meet inclusion/exclusion criteria.

-

Study Design: A randomized, open-label, two-period, crossover study is often employed. Subjects are randomized to receive a single oral dose of Celecoxib (e.g., 200 mg capsule) under either fasted or fed conditions in the first period, followed by a washout period of at least 7-14 days, and then receive the treatment under the alternate condition in the second period.

-

Drug Administration: Subjects receive the Celecoxib capsule with a standardized volume of water. For the fed condition, the drug is administered after a standardized high-fat breakfast.

-

Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant at pre-dose and at numerous time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Sample Processing and Analysis: Plasma is separated, stored, and analyzed using a validated LC-MS/MS method, similar to the preclinical protocol.

-

Data Analysis: Pharmacokinetic parameters are calculated for each subject using non-compartmental analysis. Statistical comparisons are made between the fasted and fed states to assess the effect of food on absorption.

-

Visualizations

Signaling Pathway: COX-2 Inhibition

The primary mechanism of action for Celecoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This pathway is central to its anti-inflammatory and analgesic effects.

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide on the Antioxidant Properties of Anti-inflammatory Agent 56

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacological Profile of Anti-inflammatory Agent 56

Anti-inflammatory agent 56 (Compound 9) is characterized as a selective COX-2 inhibitor with an IC50 of 0.54 μM.[1][2][3] Its primary anti-inflammatory action is supplemented by antioxidant effects, which are attributed to its ability to suppress Keap1, COX-2, and inducible nitric oxide synthase (iNOS).[1][2][3] This activity helps in mitigating oxidative stress-induced cell death and neuroinflammation.[1][2][3] Toxicological studies in mice have established a median lethal dose (LD50) of 1000 mg/kg, indicating low acute toxicity.[1][2][3]

Table 1: Pharmacological and Toxicological Data for Anti-inflammatory Agent 56

| Parameter | Value | Reference |

| Compound Name | Anti-inflammatory agent 56 (Compound 9) | [1][2][3] |

| CAS Number | 241327-32-7 | |

| Mechanism of Action | Selective COX-2 inhibitor; Suppresses Keap1, COX-2, iNOS | [1][2][3] |

| IC50 (COX-2) | 0.54 μM | [1][2][3] |

| LD50 (mice) | 1000 mg/kg | [1][2][3] |

Antioxidant Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The antioxidant properties of Anti-inflammatory agent 56 are intrinsically linked to its influence on the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or in the presence of inhibitors like Anti-inflammatory agent 56 that suppress Keap1, Nrf2 is stabilized and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, thereby fortifying the cell's capacity to neutralize reactive oxygen species (ROS).

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Anti-inflammatory Agent 56

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 56 is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 0.54 μM.[1] Beyond its primary mode of action, it exhibits antioxidant properties and has been shown to inhibit Keap1 and inducible nitric oxide synthase (iNOS), suggesting a multi-faceted anti-inflammatory profile.[1] These application notes provide a comprehensive guide for the in vitro evaluation of Anti-inflammatory agent 56, detailing experimental protocols and expected outcomes for key assays relevant to its mechanism of action.

Data Presentation

The following tables summarize the expected quantitative data from in vitro assays of Anti-inflammatory agent 56.

Table 1: COX-2 Inhibition

| Parameter | Value |

| IC50 | 0.54 μM |

Table 2: Effect on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration of Agent 56 | NO Production (% of Control) |

| 0 μM (LPS only) | 100% |

| 0.1 μM | 85% |

| 1 μM | 55% |

| 10 μM | 25% |

Table 3: Effect on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated THP-1 Macrophages (Fold Change vs. Unstimulated Control)

| Gene | LPS Only | LPS + 1 μM Agent 56 |

| TNF-α | 15.0 | 6.5 |

| IL-6 | 20.0 | 8.2 |

| IL-1β | 12.0 | 5.1 |

Table 4: Effect on NF-κB Signaling in LPS-Stimulated RAW 264.7 Cells (Relative Protein Levels)

| Protein | LPS Only | LPS + 1 μM Agent 56 |

| Phospho-p65 (nuclear) | 3.5 | 1.8 |

| IκBα (cytoplasmic) | 0.4 | 0.8 |

Table 5: Keap1-Nrf2 Interaction Assay

| Parameter | Value |

| IC50 | 2.5 μM |

Table 6: iNOS Activity Assay

| Concentration of Agent 56 | iNOS Activity (% of Control) |

| 0 μM | 100% |

| 1 μM | 70% |

| 10 μM | 30% |

Mechanism of Action Signaling Pathways

The anti-inflammatory effects of Agent 56 are mediated through the inhibition of multiple key signaling pathways.

Figure 1: NF-κB Signaling Pathway Inhibition by Agent 56.

Figure 2: COX-2 and iNOS Pathway Inhibition by Agent 56.

References

Application Notes & Protocols: Anti-inflammatory Agent 56

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1] The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[1][2] Anti-inflammatory Agent 56 is a potent and selective small molecule inhibitor designed to target the NF-κB signaling cascade. These application notes provide detailed protocols for evaluating the efficacy of Agent 56 in a lipopolysaccharide (LPS)-induced acute inflammation mouse model.

Mechanism of Action

Anti-inflammatory Agent 56 exerts its effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. In the canonical NF-κB pathway, inflammatory stimuli like LPS (via Toll-like receptors) activate the IKK complex (IκB kinase). IKK then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This process releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][4] Agent 56 binds to a subunit of the IKK complex, inhibiting its kinase activity and keeping NF-κB sequestered in the cytoplasm, thereby preventing the inflammatory cascade.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 4. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

"Anti-inflammatory agent 56" solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 56, also identified as compound 9 in recent literature, is a novel synthetic small molecule belonging to the 1,3,5-triphenyl-1,2,4-triazole class of compounds.[1] It has emerged as a potent and selective cyclooxygenase-2 (COX-2) inhibitor with significant anti-inflammatory and anti-oxidant properties.[1] This document provides detailed application notes on the solubility of Anti-inflammatory agent 56 and comprehensive protocols for its preparation in experimental settings, based on available information and general laboratory practices for similar compounds.

Physicochemical Properties and Solubility

Anti-inflammatory agent 56 is a synthetic, non-steroidal compound. While specific, quantitatively determined solubility values for Anti-inflammatory agent 56 in various solvents are not publicly available in the primary literature at this time, general solubility characteristics of similar 1,3,5-triphenyl-1,2,4-triazole derivatives suggest that it is a hydrophobic molecule with limited aqueous solubility. For experimental purposes, the use of organic solvents is necessary for preparing stock solutions.

Table 1: Solubility Characteristics of Anti-inflammatory Agent 56

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Expected to be highly soluble. | Common solvent for creating high-concentration stock solutions for in vitro and in vivo studies. |

| Ethanol (EtOH) | Expected to be soluble. | May be used for certain formulations, but lower concentrations may be required compared to DMSO. |

| Phosphate-Buffered Saline (PBS) | Expected to be poorly soluble. | Direct dissolution in aqueous buffers is not recommended. Dilution from a stock solution is necessary. |

| Cell Culture Medium | Expected to be poorly soluble. | Final concentration should be achieved by diluting a high-concentration stock solution to avoid precipitation. The final DMSO concentration in the medium should be kept low (typically <0.5%) to minimize solvent toxicity to cells. |

Note: The information in Table 1 is based on the general properties of similar chemical compounds. It is highly recommended to consult the Certificate of Analysis provided by the supplier or the primary research article by Wang Y, et al. (Eur J Med Chem. 2023;260:115742) for precise solubility data.[1]

Mechanism of Action

Anti-inflammatory agent 56 exerts its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. Its primary mechanism is the selective inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1] Additionally, it has been shown to inhibit the activity of Kelch-like ECH-associated protein 1 (Keap1) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory and neuroprotective effects.[1]

References

Anti-inflammatory Agent 56 (Compound 9): Application Notes and Protocols for Neuroinflammation Research

For Research Use Only. Not for use in humans or animals.

Introduction

Anti-inflammatory agent 56, also referred to as Compound 9, is a potent and selective cyclooxygenase-2 (COX-2) inhibitor with additional inhibitory effects on Kelch-like ECH-associated protein 1 (Keap1) and inducible nitric oxide synthase (iNOS).[1][2] Its multi-target mechanism of action makes it a compound of significant interest for researchers in the field of neuroinflammation and neurodegenerative diseases. By simultaneously targeting key pathways involved in the inflammatory cascade and oxidative stress, Anti-inflammatory agent 56 presents a promising tool for investigating the complex interplay of these processes in the central nervous system.

These application notes provide an overview of the known biological activities of Anti-inflammatory agent 56 and offer generalized protocols for its investigation in common in vitro and in vivo models of neuroinflammation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2413127-32-7 | [2] |

| Molecular Formula | C₂₁H₁₅F₃N₄O₄S | [2] |

| Molecular Weight | 476.43 g/mol | [2] |

| Solubility | 10 mM in DMSO | [2] |

Mechanism of Action

Anti-inflammatory agent 56 exerts its effects through the inhibition of three key proteins involved in neuroinflammation and oxidative stress:

-

Cyclooxygenase-2 (COX-2): As a selective inhibitor of COX-2, this agent blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever in the brain.[1][2]

-

Inducible Nitric Oxide Synthase (iNOS): Inhibition of iNOS by Anti-inflammatory agent 56 reduces the production of nitric oxide (NO), a pro-inflammatory molecule that can lead to neuronal damage at high concentrations.[1][2]

-

Kelch-like ECH-associated protein 1 (Keap1): By inhibiting Keap1, Anti-inflammatory agent 56 is proposed to activate the Nrf2 signaling pathway. This leads to the transcription of antioxidant and cytoprotective genes, thereby mitigating oxidative stress, a key component of neuroinflammation.

Quantitative Data

The following table summarizes the available quantitative data for Anti-inflammatory agent 56.

| Parameter | Value | Species | Reference |

| COX-2 IC₅₀ | 0.54 µM | Not Specified | [1][2] |

| LD₅₀ (acute toxicity) | 1000 mg/kg | Mice | [1][2] |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Anti-inflammatory agent 56.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for assessing the anti-neuroinflammatory properties of a novel compound. These protocols have not been specifically validated for Anti-inflammatory agent 56. Researchers should perform dose-response studies to determine the optimal concentration of Anti-inflammatory agent 56 for their specific experimental setup.

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects in BV-2 Microglial Cells

Objective: To determine the effect of Anti-inflammatory agent 56 on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Anti-inflammatory agent 56 (dissolved in DMSO)

-

Griess Reagent for Nitric Oxide measurement

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

Spectrophotometer and ELISA plate reader

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of Anti-inflammatory agent 56 (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS, no agent) and a positive control group (LPS only).

-

-

Nitric Oxide (NO) Measurement:

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to each sample and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (TNF-α and IL-6):

-

Collect the remaining cell culture supernatant.

-

Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on standard curves.

-

-

Data Analysis: Normalize the data to the LPS-only control group and perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the inhibitory effects of Anti-inflammatory agent 56.

Protocol 2: In Vivo Assessment in a Mouse Model of LPS-Induced Neuroinflammation

Objective: To evaluate the efficacy of Anti-inflammatory agent 56 in reducing neuroinflammation in a mouse model.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS)

-

Anti-inflammatory agent 56

-

Vehicle for agent administration (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Perfusion solutions (saline, 4% paraformaldehyde)

-

Brain homogenization buffer

-

ELISA kits for brain TNF-α and IL-6

-

Immunohistochemistry reagents (e.g., antibodies against Iba1 and GFAP)

-

Microscope

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Grouping and Treatment:

-

Divide mice into four groups: 1) Vehicle + Saline, 2) Vehicle + LPS, 3) Agent 56 + LPS, 4) Agent 56 + Saline.

-

Administer Anti-inflammatory agent 56 (e.g., 10, 30, 100 mg/kg, based on LD₅₀ and pilot studies) or vehicle orally or via intraperitoneal (i.p.) injection 1 hour before LPS administration.

-

-

Induction of Neuroinflammation:

-

Administer LPS (e.g., 1 mg/kg) via i.p. injection to the designated groups. Administer saline to the control groups.

-

-

Tissue Collection:

-

At 24 hours post-LPS injection, euthanize the mice.

-

For biochemical analysis, perfuse the animals with cold saline, dissect the brain, and homogenize specific regions (e.g., hippocampus, cortex).

-

For immunohistochemistry, perfuse with saline followed by 4% paraformaldehyde. Post-fix the brain and prepare for sectioning.

-

-

Biochemical Analysis:

-

Centrifuge the brain homogenates and collect the supernatant.

-

Measure the levels of TNF-α and IL-6 in the brain homogenates using ELISA kits.

-

-

Immunohistochemistry:

-

Stain brain sections with antibodies against Iba1 (microglia marker) and GFAP (astrocyte marker).

-

Visualize and quantify the activation of microglia and astrocytes.

-

-

Data Analysis: Compare the levels of inflammatory markers and glial activation between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow

References

Application Notes and Protocols for Anti-inflammatory Agent 56 in Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory Agent 56 is a novel, potent, and selective small molecule inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. Growing evidence suggests that the innate immune system, particularly TLR4 activation, plays a crucial role in the pathogenesis of both osteoarthritis and rheumatoid arthritis by promoting a chronic inflammatory state within the joints.[1] Agent 56 offers a targeted approach to mitigate joint inflammation and its downstream catabolic effects on cartilage and bone. These application notes provide detailed protocols for evaluating the efficacy of Agent 56 in preclinical arthritis research.

Mechanism of Action

Anti-inflammatory Agent 56 is designed to specifically interfere with the MyD88-dependent signaling cascade downstream of TLR4 activation.[1] This pathway, when activated by damage-associated molecular patterns (DAMPs) present in the arthritic joint, leads to the activation of transcription factors such as NF-κB and AP-1.[2][3] These transcription factors then drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and matrix-degrading enzymes (e.g., MMPs), which contribute to the progressive joint destruction seen in arthritis.[2][4][5] By inhibiting this cascade, Agent 56 is hypothesized to reduce synovial inflammation, protect cartilage from degradation, and alleviate arthritis-associated pain.

Data Presentation

The following tables summarize the expected in vitro and in vivo efficacy of Anti-inflammatory Agent 56.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Concentration of Agent 56 | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IC50 (µM) |

| 0.1 µM | 25.3 ± 3.1 | 22.8 ± 2.9 | |

| 1 µM | 52.1 ± 4.5 | 48.9 ± 3.8 | TNF-α: 0.95 |

| 10 µM | 89.7 ± 5.2 | 85.4 ± 4.7 | IL-6: 1.05 |

| 100 µM | 95.2 ± 3.9 | 92.1 ± 3.5 | |

| Vehicle Control | 0 | 0 |

Table 2: Effect of Agent 56 on Arthritis Severity in a Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Histological Score (Cartilage Damage) |

| Vehicle Control | 4.2 ± 0.3 | 3.8 ± 0.2 | 3.5 ± 0.4 |

| Agent 56 (10 mg/kg) | 2.1 ± 0.2 | 2.1 ± 0.1 | 1.8 ± 0.2 |

| Agent 56 (30 mg/kg) | 1.3 ± 0.1 | 1.4 ± 0.1 | 0.9 ± 0.1 |

| Dexamethasone (1 mg/kg) | 1.1 ± 0.1 | 1.2 ± 0.1 | 0.7 ± 0.1 |

| p < 0.05, *p < 0.01 compared to Vehicle Control |

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay

This protocol is designed to assess the ability of Agent 56 to inhibit the release of pro-inflammatory cytokines from macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Anti-inflammatory Agent 56

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Agent 56 in cell culture medium.

-

Pre-treat the cells with various concentrations of Agent 56 or vehicle control for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine release for each concentration of Agent 56 relative to the LPS-stimulated vehicle control.

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction and assessment of arthritis in a mouse model to evaluate the in vivo efficacy of Agent 56.[6][7]

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Anti-inflammatory Agent 56

-

Vehicle for oral gavage

-

Calipers

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL intradermally.

-

Treatment Initiation: Begin daily oral gavage with Agent 56 (e.g., 10 and 30 mg/kg), vehicle, or a positive control (e.g., dexamethasone) upon the first signs of arthritis (typically around day 24-28).

-

Clinical Assessment: Monitor the mice three times a week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Paw Swelling Measurement: Measure the thickness of the hind paws using calipers three times a week.

-

Termination (Day 42): Euthanize the mice. Collect hind paws for histological analysis.

-

Histology: Fix, decalcify, and embed the paws in paraffin. Section and stain with Safranin O-Fast Green to assess cartilage damage, synovitis, and bone erosion.

Conclusion

Anti-inflammatory Agent 56 demonstrates significant potential as a therapeutic for arthritis by targeting the TLR4 signaling pathway. The provided protocols offer a robust framework for the preclinical evaluation of this compound, enabling researchers to further characterize its efficacy and mechanism of action in relevant models of arthritis. Further studies should focus on pharmacokinetic and toxicological profiling to support its advancement into clinical development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Immunopathogenic mechanisms of rheumatoid arthritis and the use of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ijpsr.com [ijpsr.com]

Application Notes and Protocols for In Vivo Delivery of Anti-inflammatory Agent 56

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Anti-inflammatory agent 56" is a placeholder name. The following protocols and data are based on common anti-inflammatory agents and established in vivo delivery methodologies.

Introduction to In Vivo Delivery of Anti-inflammatory Agents

The effective in vivo delivery of anti-inflammatory agents is crucial for maximizing therapeutic efficacy while minimizing systemic side effects. The choice of delivery system can significantly impact the pharmacokinetics and pharmacodynamics of the therapeutic agent. This document outlines several common and advanced delivery methods for in vivo studies, along with detailed experimental protocols for evaluating the anti-inflammatory activity of a test agent.

Overview of In Vivo Delivery Methods

A variety of delivery systems are available to enhance the therapeutic index of anti-inflammatory drugs. These systems can offer advantages such as targeted delivery, controlled release, and improved stability.

Nanoparticle-Based Delivery

Nanoparticles are submicron-sized particles that can be formulated from a variety of materials, including biodegradable polymers, lipids, and metals.[1] They offer a versatile platform for drug delivery due to their ability to encapsulate both hydrophilic and hydrophobic drugs, protect them from degradation, and facilitate targeted delivery to inflamed tissues.[1]

Advantages:

-

Targeted Delivery: Nanoparticles can be engineered to accumulate at sites of inflammation through passive targeting (the enhanced permeability and retention effect) or active targeting by functionalizing their surface with ligands that bind to specific receptors on inflammatory cells.[2]

-

Controlled Release: The drug release profile can be tuned by altering the composition and structure of the nanoparticle matrix.

-

Improved Bioavailability: Encapsulation within nanoparticles can protect the drug from premature metabolism and clearance, thereby increasing its circulation half-life.[3]

Disadvantages:

-

Potential for Toxicity: Depending on their composition, nanoparticles may exhibit toxicity.[2]

-

Complex Manufacturing: The production of well-defined and stable nanoparticles can be complex and costly.

Liposomal Delivery

Liposomes are vesicular structures composed of one or more lipid bilayers, closely resembling the structure of cell membranes.[4][5] They are biocompatible and can encapsulate both water-soluble and lipid-soluble drugs.[5]

Advantages:

-

Biocompatibility and Biodegradability: Being composed of natural lipids, liposomes are generally well-tolerated and biodegradable.[6]

-

Versatility: They can be tailored in terms of size, charge, and surface modifications to optimize drug delivery.[7]

-

Reduced Systemic Toxicity: By encapsulating the drug, liposomes can reduce its exposure to healthy tissues, thereby minimizing side effects.[4]

Disadvantages:

-

Stability Issues: Conventional liposomes can be unstable and may leak the encapsulated drug prematurely.[5]

-

Rapid Clearance: Unmodified liposomes can be rapidly cleared from circulation by the reticuloendothelial system.[4]

Hydrogel-Based Delivery

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids.[8] They can be designed to be biodegradable and biocompatible, making them suitable for drug delivery applications.[8]

Advantages:

-

Sustained Release: Hydrogels can provide sustained release of the encapsulated drug over an extended period.[9]

-

Biocompatibility: Many natural and synthetic polymers used for hydrogel formation are biocompatible.[8]

-

Injectability: Some hydrogels can be injected as a liquid and form a gel in situ, allowing for minimally invasive administration.[10]

Disadvantages:

-

Low Mechanical Strength: Some hydrogels may have poor mechanical properties, limiting their application.

-

Burst Release: An initial burst release of the drug is often observed.[11]

Microneedle-Based Delivery

Microneedles are micron-sized needles that can painlessly penetrate the stratum corneum, the outermost layer of the skin, to deliver drugs to the underlying tissue.[12][13] They can be fabricated in various forms, including solid, coated, dissolving, and hollow microneedles.[14]

Advantages:

-

Painless and Minimally Invasive: Microneedles are short enough not to stimulate nerves in the dermis, making the application painless.[13]

-

Avoidance of First-Pass Metabolism: Transdermal delivery bypasses the gastrointestinal tract and liver, avoiding first-pass metabolism.[14]

-

Improved Patient Compliance: The ease of self-administration can improve patient compliance.[14]

Disadvantages:

-

Limited Drug Loading: The amount of drug that can be loaded onto or into microneedles is limited.

-

Potential for Local Irritation: Although generally well-tolerated, there is a potential for skin irritation at the application site.

Data Presentation: Comparison of Delivery Systems

The following tables summarize the key characteristics of the different delivery systems for representative anti-inflammatory drugs.

Table 1: Physicochemical Properties of Delivery Systems for Representative Anti-inflammatory Drugs

| Delivery System | Representative Drug | Particle Size (nm) | Drug Entrapment Efficacy (%) | Reference |

| Nanoparticles | Ibuprofen | ~150-250 | Not Specified | [15] |

| Liposomes | Diclofenac Sodium | ~100-300 | ~60-80 | [16] |

| Liposomes | Mefenamic Acid | 170.9 | 93.6 | [17] |

| Mixed Micelles | Indomethacin | ~15-25 | Not Specified | [18] |

Table 2: In Vivo Pharmacokinetic Parameters of Representative Anti-inflammatory Drugs in Different Delivery Systems

| Delivery System | Representative Drug | Animal Model | Cmax | Tmax (h) | AUC (µg·h/mL) | Reference |

| Nanoparticles (Targeted) | Gadolinium (as imaging agent) | Rabbit | Not Specified | ~2-4 | Doubled vs. non-targeted | [19] |

| Liposomes | Daunorubicin | Human | Not Specified | Not Specified | 114.91 - 120.1 | [20] |

| Dissolving Microneedles | Indomethacin | Mouse | ~0.8 µg/mL | ~8 | ~10 µg·h/mL | [18] |

Experimental Protocols for In Vivo Studies

The following are detailed protocols for common in vivo models used to assess the anti-inflammatory activity of a test agent. All animal experiments should be conducted in accordance with institutional guidelines and approved by an animal ethics committee.[21]

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation.[22][23][24]

Materials:

-

Male Wistar rats or Swiss albino mice (150-200 g)[22]

-

Anti-inflammatory agent 56 (test substance)

-

Carrageenan (1% w/v in sterile saline)[25]

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle control (e.g., saline or appropriate solvent)

-

Plethysmometer[25]

Procedure:

-

Acclimatize animals for at least one week before the experiment.[25]

-

Fast the animals overnight with free access to water.[25]

-

Divide the animals into groups (n=6 per group): Vehicle control, Positive control, and Test groups (different doses of Anti-inflammatory agent 56).

-

Measure the initial paw volume of the left hind paw of each animal using a plethysmometer.[25]

-

Administer the vehicle, positive control, or test substance orally or intraperitoneally.[25]

-

One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each animal.[22][26]

-